molecular formula C12H14N2O B13247668 2-(Morpholin-4-yl)-1H-indole

2-(Morpholin-4-yl)-1H-indole

Cat. No.: B13247668
M. Wt: 202.25 g/mol
InChI Key: YKPHXDGWZIGKMM-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-1H-indole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-1H-indole typically involves the reaction of indole with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where indole is reacted with morpholine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the morpholine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction could yield various reduced forms of the compound.

Scientific Research Applications

2-(Morpholin-4-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-1H-indole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)phenol
  • 3-(Morpholin-4-yl)propane-2,3-dione
  • 5-arylidene derivatives of 2-((2-fluoro-3-(morpholine-4-carbonyl)phenyl)imino)thiazolidin-4-one

Uniqueness

2-(Morpholin-4-yl)-1H-indole is unique due to the combination of the indole and morpholine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(1H-indol-2-yl)morpholine

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2

InChI Key

YKPHXDGWZIGKMM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=CC=CC=C3N2

Origin of Product

United States

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